molecular formula C13H11ClFNO2 B1531464 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline CAS No. 847148-97-4

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline

Cat. No.: B1531464
CAS No.: 847148-97-4
M. Wt: 267.68 g/mol
InChI Key: VAXGKRVSRYLRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a fluoro group, a methoxy group, and an aniline group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline typically involves multiple steps, starting with the chlorination of aniline derivatives followed by the introduction of the fluoro and methoxy groups. One common synthetic route includes the reaction of 4-chloroaniline with 5-fluoro-2-methoxyphenol under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on biological systems and pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline is similar to other compounds with similar functional groups, such as 4-chloroaniline and 5-fluoro-2-methoxyphenol. its unique combination of chloro, fluoro, and methoxy groups sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-Chloroaniline

  • 5-Fluoro-2-methoxyphenol

  • 3-Chloro-4-fluoroaniline

  • 2-Methoxyaniline

This comprehensive overview highlights the significance of 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Properties

IUPAC Name

3-chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c1-17-12-4-2-8(15)6-13(12)18-11-5-3-9(16)7-10(11)14/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXGKRVSRYLRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iron powder (2.0 g) was added to a solution of the product from step (i) (1.95 g) in acetic acid (40 ml) and the mixture stirred at RT overnight. The mixture was filtered and the filtrate evaporated under reduced pressure. The residue was partitioned between aqueous sodium hydrogencarbonate soln and ethylacetate, the organics dried and evaporated under reduced pressure.
Name
product
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.